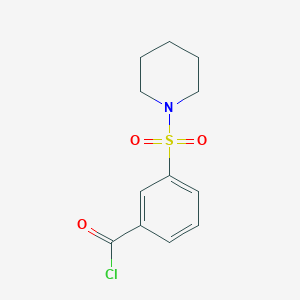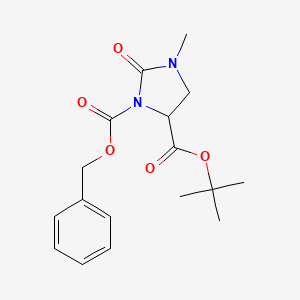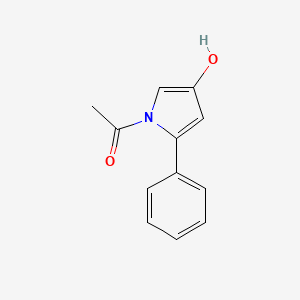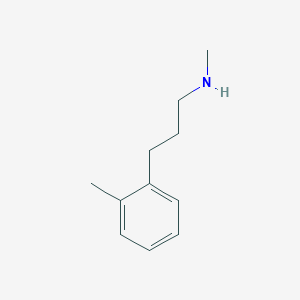
3-(Piperidin-1-ylsulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-ylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C12H14ClNO3S. It is a derivative of benzoyl chloride, featuring a piperidine ring attached to a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with piperidine in the presence of a sulfonylating agent. One common method includes the use of thionyl chloride (SOCl2) to facilitate the sulfonylation process . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and benzoyl chloride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Nucleophilic substitution: Produces substituted benzoyl derivatives.
Hydrolysis: Yields sulfonic acids and benzoyl chloride.
Scientific Research Applications
3-(Piperidin-1-ylsulfonyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the electron-withdrawing sulfonyl and benzoyl groups, which enhance the electrophilic character of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylsulfonyl)benzoyl chloride: Similar structure but with the sulfonyl group attached to the para position of the benzoyl ring.
3-(Piperidin-1-ylsulfonyl)benzenesulfonyl chloride: Contains an additional sulfonyl group on the benzene ring.
Uniqueness
3-(Piperidin-1-ylsulfonyl)benzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthesis in medicinal and material chemistry .
Properties
Molecular Formula |
C12H14ClNO3S |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
InChI Key |
FLMOAOWNOBGTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)



![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)





![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

